

# The Discovery and Development of Pasireotide (SOM230): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Pasireotide acetate |           |
| Cat. No.:            | B609841             | Get Quote |

#### Introduction

Pasireotide, also known as SOM230, is a second-generation somatostatin analog (SSA) developed by Novartis for the treatment of Cushing's disease and acromegaly.[1] Unlike first-generation SSAs such as octreotide and lanreotide, which primarily target the somatostatin receptor subtype 2 (SSTR2), pasireotide exhibits a broader binding profile with high affinity for multiple SSTR subtypes.[2][3] This unique characteristic provides a distinct therapeutic advantage in conditions where other SSAs have limited efficacy. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of pasireotide, with a focus on its mechanism of action, key experimental data, and the methodologies employed in its assessment.

## **Discovery and Preclinical Development**

The development of pasireotide was driven by the need for a more effective SSA that could target a wider range of SSTRs expressed on neuroendocrine tumors.[4] The limitations of first-generation SSAs, which are less effective in tumors with low SSTR2 expression, prompted the search for a multi-receptor targeted ligand.[5]

### **Molecular Design and Binding Profile**

Pasireotide is a synthetic cyclohexapeptide designed to mimic the structure of native somatostatin.[6] Its unique chemical structure confers a broader and distinct SSTR binding profile compared to first-generation SSAs.[2][7]



The binding affinity of pasireotide to human SSTR subtypes was determined using radioligand binding assays. The general protocol involves:

- Cell Culture and Membrane Preparation: Stably transfected Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells expressing individual human SSTR subtypes (SSTR1, SSTR2, SSTR3, SSTR4, SSTR5) are cultured. Cell membranes are harvested through homogenization and centrifugation.
- Radioligand: A radiolabeled somatostatin analog, typically [125I-Tyr11]-SRIF-14 or a subtype-selective radioligand, is used.
- Binding Reaction: Cell membranes are incubated with the radioligand in the presence of increasing concentrations of unlabeled pasireotide or other competing ligands.
- Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a gamma counter.
- Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

The binding affinities of pasireotide and octreotide are summarized in the table below.

| Somatostatin Receptor<br>Subtype | Pasireotide (pKi) | Octreotide (pKi) |
|----------------------------------|-------------------|------------------|
| sst1                             | 8.2               | <7.0             |
| sst2                             | 9.0               | 9.5              |
| sst3                             | 9.1               | 7.4              |
| sst4                             | <7.0              | <7.0             |
| sst5                             | 9.9               | 7.9              |

Table 1: Comparative binding affinities (pKi) of pasireotide and octreotide for human somatostatin receptor subtypes. A higher pKi value indicates a higher binding affinity.[8][9][10]



Pasireotide demonstrates high affinity for four of the five SSTR subtypes, with the highest affinity for SSTR5, followed by SSTR3, SSTR2, and SSTR1.[1][4] Notably, its affinity for SSTR5 is significantly higher than that of octreotide.[11]

#### **Mechanism of Action and Signaling Pathways**

Pasireotide exerts its effects by binding to and activating SSTRs, which are G-protein coupled receptors.[12] Activation of these receptors triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cell proliferation.[13][14]



Click to download full resolution via product page

The functional activity of pasireotide is often assessed by its ability to inhibit cyclic adenosine monophosphate (cAMP) production, a key second messenger in hormone secretion pathways. [15][16]

 Cell Culture: Pituitary tumor cells (e.g., AtT-20 mouse pituitary corticotroph tumor cells) or transfected cells expressing specific SSTR subtypes are cultured.



- Stimulation: Cells are stimulated with a cAMP-inducing agent, such as forskolin or corticotropin-releasing hormone (CRH).
- Treatment: Cells are co-incubated with the stimulating agent and varying concentrations of pasireotide.
- cAMP Measurement: Intracellular cAMP levels are measured using a competitive enzyme immunoassay (EIA) kit or other sensitive detection methods.
- Data Analysis: The concentration of pasireotide that causes a 50% inhibition of stimulated cAMP production (IC50) is calculated.

In primary cultures of rat pituitary cells, pasireotide effectively inhibits growth hormonereleasing hormone (GHRH)-induced growth hormone (GH) release with an IC50 of 0.4 nM.[8]

# **Preclinical Efficacy in Animal Models**

The antisecretory and antiproliferative effects of pasireotide were evaluated in various animal models of neuroendocrine tumors.

- Acromegaly Models: Rodent models with GH-secreting pituitary tumors are used.
  Pasireotide is administered, and serum GH and IGF-1 levels are monitored over time. Tumor size is assessed by imaging or at necropsy.
- Cushing's Disease Models: Animal models with ACTH-secreting pituitary tumors or ectopic ACTH-producing tumors are employed. The effect of pasireotide on plasma ACTH and corticosterone levels is measured.

In a study involving transgenic mice with GH- and prolactin-secreting pituitary adenomas, continuous injection of pasireotide (50  $\mu$ g/kg/h) resulted in significant tumor shrinkage, whereas octreotide at the same dose only slowed tumor progression.[17]

# **Clinical Development**

The clinical development program for pasireotide has been extensive, with numerous Phase I, II, and III trials conducted to evaluate its efficacy and safety in patients with Cushing's disease



and acromegaly.

#### **Pharmacokinetics**

Pasireotide is available in two formulations: a subcutaneous (SC) injection for twice-daily administration and a long-acting release (LAR) intramuscular (IM) formulation for monthly administration.[18]

| Pharmacokinetic<br>Parameter      | Subcutaneous (SC)<br>Formulation | Long-Acting Release<br>(LAR) Formulation |
|-----------------------------------|----------------------------------|------------------------------------------|
| Time to Peak Concentration (Tmax) | 0.25 - 0.5 hours                 | ~21 days (second peak)                   |
| Bioavailability                   | High                             | Complete relative to SC formulation      |
| Volume of Distribution            | >100 L                           | Not applicable                           |
| Plasma Protein Binding            | ~88%                             | ~88%                                     |
| Metabolism                        | Minimal                          | Minimal                                  |
| Elimination Half-life             | ~12 hours                        | Extended release over a month            |
| Primary Route of Elimination      | Hepatic clearance                | Hepatic clearance                        |

Table 2: Pharmacokinetic Properties of Pasireotide Formulations.[6][13][18][19]

# **Clinical Efficacy in Cushing's Disease**

The efficacy of pasireotide in Cushing's disease was primarily evaluated in a large Phase III trial (NCT00434148).[20][21]

- Study Design: A randomized, double-blind, multicenter study.[20]
- Patient Population: 162 adult patients with persistent or recurrent Cushing's disease, or de novo disease for whom surgery was not an option.[22]



- Intervention: Patients were randomized to receive subcutaneous pasireotide at a starting dose of 600 μg or 900 μg twice daily.[22] Dose adjustments were permitted based on response and tolerability.
- Primary Endpoint: The proportion of patients who achieved normalization of mean 24-hour urinary free cortisol (UFC) levels at month 6 without a dose increase.
- Secondary Endpoints: Changes in clinical signs and symptoms, tumor volume, and quality of life.[20]

| Endpoint                                           | Pasireotide 600 µg bid | Pasireotide 900 μg bid |
|----------------------------------------------------|------------------------|------------------------|
| UFC Normalization at Month 6<br>(Primary Endpoint) | 15%                    | 26%                    |
| Median Reduction in UFC from Baseline              | ~50%                   | ~50%                   |
| Tumor Volume Reduction at Month 6                  | 44% of patients        | 75% of patients        |
| Tumor Volume Reduction at<br>Month 12              | 50% of patients        | 89% of patients        |

Table 3: Key Efficacy Results from the Phase III Trial in Cushing's Disease.[21][22]





Click to download full resolution via product page



## **Clinical Efficacy in Acromegaly**

The efficacy of pasireotide in acromegaly has been demonstrated in several key clinical trials, including a Phase III study comparing pasireotide LAR to octreotide LAR in medically naïve patients (NCT00600886) and another Phase III study in patients inadequately controlled on first-generation SSAs (PAOLA study).[2][23][24]

- Study Design: A randomized, double-blind, multicenter study.[2]
- Patient Population: 358 adult patients with active acromegaly who were either de novo or had prior pituitary surgery but no previous medical therapy.[25]
- Intervention: Patients were randomized to receive intramuscular injections of pasireotide LAR 40 mg or octreotide LAR 20 mg every 28 days for 12 months. Dose titration was permitted.[25]
- Primary Endpoint: The proportion of patients achieving biochemical control, defined as a mean GH level <2.5 μg/L and normalization of age- and sex-matched IGF-1 levels, at 12 months.[2]
- Secondary Endpoints: Changes in tumor volume, symptoms, and quality of life.[25]

| Endpoint                                              | Pasireotide LAR 40 mg  | Octreotide LAR 20 mg   |
|-------------------------------------------------------|------------------------|------------------------|
| Biochemical Control at Month<br>12 (Primary Endpoint) | 31.3%                  | 19.2%                  |
| Normalized IGF-1 Levels at<br>Month 12                | 38.6%                  | 23.6%                  |
| Mean GH <2.5 μg/L at Month                            | 48.3%                  | 51.6%                  |
| Significant Tumor Volume<br>Reduction (≥25%)          | Similar in both groups | Similar in both groups |

Table 4: Key Efficacy Results from the Phase III Trial in Medically Naïve Acromegaly Patients. [25]



- Study Design: A randomized, multicenter, phase 3 trial.
- Patient Population: Patients with acromegaly inadequately controlled on octreotide or lanreotide.[23]
- Intervention: Patients were randomized to receive pasireotide LAR 40 mg, pasireotide LAR
  60 mg, or continued treatment with their current SSA (active control) for 24 weeks.[23]
- Primary Endpoint: The proportion of patients achieving biochemical control. [23]

| Endpoint                        | Pasireotide LAR 40<br>mg | Pasireotide LAR 60<br>mg | Active Control |
|---------------------------------|--------------------------|--------------------------|----------------|
| Biochemical Control at 24 Weeks | 15%                      | 20%                      | 0%             |

Table 5: Key Efficacy Results from the PAOLA Study.[23]

## Safety and Tolerability

The safety profile of pasireotide is generally similar to that of other SSAs, with the notable exception of a higher incidence and degree of hyperglycemia.[15][26]

#### **Common Adverse Events**

The most frequently reported adverse events in clinical trials include:

- Gastrointestinal disorders: Diarrhea, nausea, abdominal pain, cholelithiasis[27]
- Metabolism and nutrition disorders: Hyperglycemia, diabetes mellitus[15][26]
- General disorders: Fatique, headache[27]

# Hyperglycemia

Hyperglycemia is the most significant and common adverse event associated with pasireotide treatment.[15][26] This is attributed to its strong binding to SSTR5, which is expressed on pancreatic islet cells and plays a role in regulating insulin and glucagon secretion.[2]





Click to download full resolution via product page



Careful monitoring of glycemic status is crucial before and during treatment with pasireotide. [26] Management strategies may include lifestyle modifications and the use of antidiabetic medications.[26]

#### Conclusion

Pasireotide represents a significant advancement in the medical management of Cushing's disease and acromegaly. Its unique multi-receptor binding profile, particularly its high affinity for SSTR5, translates into improved efficacy in a substantial proportion of patients, including those who are inadequately controlled with first-generation SSAs. While the risk of hyperglycemia requires careful management, the overall benefit-risk profile of pasireotide makes it a valuable therapeutic option for these challenging endocrine disorders. Further research is ongoing to explore its potential in other neuroendocrine tumors and to optimize the management of its metabolic side effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pasireotide and Octreotide Stimulate Distinct Patterns of sst2A Somatostatin Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Frontiers | Pasireotide-Induced Shrinkage in GH and ACTH Secreting Pituitary Adenoma:
  A Systematic Review and Meta-Analysis [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Safety and tolerability of pasireotide long-acting release in acromegaly-results from the acromegaly, open-label, multicenter, safety monitoring program for treating patients who have a need to receive medical therapy (ACCESS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pasireotide--a somatostatin analog for the potential treatment of acromegaly, neuroendocrine tumors and Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 7. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 8. [PDF] Determination of urinary free cortisol by HPLC. | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and tolerability of pasireotide long-acting release in acromegaly—results from the acromegaly, open-label, multicenter, safety monitoring program for treating patients who have a need to receive medical therapy (ACCESS) study PMC [pmc.ncbi.nlm.nih.gov]
- 12. Switching patients with acromegaly from octreotide to pasireotide improves biochemical control: crossover extension to a randomized, double-blind, Phase III study PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. karger.com [karger.com]
- 18. The Biochemical Diagnosis of Acromegaly [mdpi.com]
- 19. Urinary Free Cortisol: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 20. Long-term treatment of Cushing's disease with pasireotide: 5-year results from an openlabel extension study of a Phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pasireotide treatment significantly reduces tumor volume in patients with Cushing's disease: results from a Phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Pasireotide versus continued treatment with octreotide or lanreotide in patients with inadequately controlled acromegaly (PAOLA): a randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novartis AG: Pasireotide Works Well in Phase III Acromegaly Trial BioSpace [biospace.com]
- 25. Pasireotide monotherapy in Cushing's disease: a single-centre experience with 5-year extension of phase III Trial PubMed [pubmed.ncbi.nlm.nih.gov]



- 26. Pasireotide-induced hyperglycemia in Cushing's disease and Acromegaly: A clinical perspective and algorithms proposal PMC [pmc.ncbi.nlm.nih.gov]
- 27. endocrine-abstracts.org [endocrine-abstracts.org]
- To cite this document: BenchChem. [The Discovery and Development of Pasireotide (SOM230): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609841#discovery-and-development-of-pasireotide-som230]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com